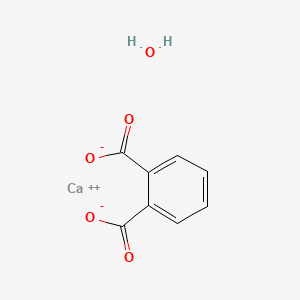
3-Fluoro-4-méthoxypyridine
Vue d'ensemble
Description
3-Fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 and is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-4-methoxypyridine, is a challenging task due to their electron-rich aromatic structure . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion via nucleophilic aromatic substitution to produce 3-fluoro-4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-methoxypyridine is represented by the InChI code1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 3rd position and a methoxy group at the 4th position. Physical and Chemical Properties Analysis
3-Fluoro-4-methoxypyridine has a density of 1.1±0.1 g/cm3 . It has a boiling point of 164.5±20.0 °C at 760 mmHg . The flash point is 53.3±21.8 °C .Applications De Recherche Scientifique
Synthèse des pyridines fluorées
La 3-fluoro-4-méthoxypyridine est utilisée dans la synthèse des pyridines fluorées . Les fluoropyridines ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . Elles possèdent des propriétés physiques, chimiques et biologiques intéressantes et inhabituelles en raison de la présence du ou des substituants fortement électroattracteurs dans le cycle aromatique .
Synthèse des pyridines substituées par F 18
Ce composé est également utilisé dans la synthèse de pyridines substituées par F 18 pour la radiothérapie locale du cancer et d'autres composés biologiquement actifs . Ces derniers présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques .
Applications agricoles
Dans la recherche de nouveaux produits agricoles présentant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures principales . Les substituants contenant du fluor sont le plus souvent incorporés aux cycles aromatiques carbocycliques .
Applications pharmaceutiques
Environ 10 % des ventes totales de produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor . Au cours des 50 dernières années, de nombreux candidats médicamenteux et agrochimiques fluorés ont été découverts et l'intérêt pour le développement de produits chimiques fluorés n'a cessé de croître .
Recherches en chimie organique
Processus de déalkylation
Safety and Hazards
Orientations Futures
The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has gained increased attention in recent years .
Mécanisme D'action
Target of Action
Fluorinated pyridines, in general, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially influence the way 3-Fluoro-4-methoxypyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may play a role in a variety of biochemical pathways .
Result of Action
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to give them interesting and unusual physical, chemical, and biological properties .
Propriétés
IUPAC Name |
3-fluoro-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTUUTJNWFECNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720898 | |
| Record name | 3-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-03-9 | |
| Record name | 3-Fluoro-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-fluoro-4-methoxypyridine contribute to the activity of sebetralstat as a plasma kallikrein inhibitor?
A1: Sebetralstat functions as a potent and selective inhibitor of plasma kallikrein (PKa) []. The 3-fluoro-4-methoxypyridine moiety serves as the P1 group of sebetralstat and is a critical determinant of its activity. While traditional P1 groups in serine protease inhibitors typically bind to an aspartic acid residue (Asp189) in the S1 pocket, the researchers discovered that 3-fluoro-4-methoxypyridine offers a novel binding mode with potentially improved oral drug-like properties []. Although the exact nature of this binding interaction isn't fully elucidated in the provided abstract, it's likely key to sebetralstat's enhanced potency and selectivity for PKa.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1465935.png)









![3-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1465948.png)
